2,4-Pteridinediamine, 6-(phenoxymethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
57963-57-2 |
|---|---|
Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-(phenoxymethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C13H12N6O/c14-11-10-12(19-13(15)18-11)16-6-8(17-10)7-20-9-4-2-1-3-5-9/h1-6H,7H2,(H4,14,15,16,18,19) |
InChI Key |
AAVNOHSYACQWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Pteridinediamine, 6 Phenoxymethyl
Historical Evolution of Pteridine (B1203161) Synthesis Relevant to 6-Substituted Derivatives
The synthesis of the pteridine core has evolved significantly since its initial discoveries. Early and still widely used methods for constructing the pteridine ring system provide the foundation for preparing 6-substituted derivatives.
One of the most popular and classical methods is the Gabriel-Isay condensation . orientjchem.orgnih.gov This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a diketone. orientjchem.orgnih.govthieme-connect.de The versatility of this method lies in the variety of available dicarbonyl compounds, which allows for the introduction of different substituents onto the pyrazine (B50134) ring. nih.gov However, when an unsymmetrical dicarbonyl compound is used, a mixture of 6- and 7-substituted regioisomers can be formed, posing a significant purification challenge. nih.govthieme-connect.de
To address the issue of regioselectivity, the Timmis synthesis was developed. This method provides a more controlled route to 6-substituted pteridines. thieme-connect.denih.gov It involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile. nih.gov The reaction generally proceeds with unambiguous regiochemistry because the nitroso group condenses with the active methylene group, while the C6-amino group reacts with the carbonyl functionality, ensuring the formation of the desired 6-substituted isomer. thieme-connect.denih.gov
Other notable methods include the Polonovski–Boon reaction and the Viscontini reaction, the latter being particularly useful for synthesizing 6-substituted pterins from sugar derivatives. nih.gov These historical methods established the fundamental strategies for building the pteridine scaffold, paving the way for more refined syntheses of complex derivatives like 2,4-Pteridinediamine, 6-(phenoxymethyl)-.
Detailed Synthetic Routes and Reaction Mechanisms for 2,4-Pteridinediamine, 6-(phenoxymethyl)-
Precursor Synthesis from 2,4,5,6-Tetraaminopyrimidine (B94255) and Related Building Blocks
The most common starting material for this synthesis is 2,4,5,6-Tetraaminopyrimidine , often used as its sulfate (B86663) or hydrochloride salt. google.com This pyrimidine (B1678525) derivative provides the necessary amino groups for the subsequent cyclization to form the pteridine ring.
The first key transformation is the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone (B48652) . This reaction, an application of the Gabriel-Isay synthesis, forms the pteridine ring and installs a hydroxymethyl group at the 6-position, yielding 2,4-diamino-6-hydroxymethylpteridine . google.com The reaction is typically carried out in an aqueous medium. Controlling the pH is crucial for regioselectivity; a lower pH favors the formation of the desired 6-substituted isomer over the 7-hydroxy methyl byproduct. The reaction is often performed in the presence of air or oxygen, which facilitates the oxidative cyclization. google.com
| Reactants | Reagents/Conditions | Product | Yield |
| 2,4,5,6-Tetraaminopyrimidine hydrochloride, 1,3-Dihydroxyacetone | Acidic 4A molecular sieve, Oxygen, Alcohol/Water solvent | 2,4-Diamino-6-hydroxymethylpteridine | High |
Introduction of the 6-(Bromomethyl) Group as a Key Intermediate
With the 6-hydroxymethylpteridine precursor in hand, the next step is to convert the hydroxyl group into a more reactive leaving group, specifically a bromine atom. This creates the key intermediate, 6-(bromomethyl)-2,4-pteridinediamine hydrobromide . nih.govchemicalbook.comnih.gov This transformation makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.
A common method for this bromination is the Appel reaction, which uses a combination of a phosphine (B1218219) and a bromine source. A widely adopted procedure involves reacting 2,4-diamino-6-hydroxymethylpteridine with triphenylphosphine (B44618) (PPh₃) and N-Bromosuccinimide (NBS) . google.com The reaction is typically performed in a non-protic solvent like carbon tetrachloride or dimethylformamide (DMF) at low temperatures (e.g., 0 °C) to control reactivity. google.com An alternative method involves using phosphorus tribromide (PBr₃) or triphenylphosphine dibromide. nih.gov The product is isolated as a stable hydrobromide salt. nih.govchemicalbook.com
| Starting Material | Reagents/Conditions | Product | Yield |
| 2,4-Diamino-6-hydroxymethylpteridine | Triphenylphosphine, NBS, Carbon tetrachloride, 0°C to room temp. | 6-(Bromomethyl)-2,4-pteridinediamine | ~96% |
Nucleophilic Displacement Strategies for Phenoxymethyl (B101242) Group Incorporation
The final step in the synthesis is the incorporation of the phenoxymethyl group. This is achieved via a nucleophilic substitution reaction where a phenoxide nucleophile attacks the electrophilic carbon of the 6-bromomethyl group, displacing the bromide ion. This is a classic Sₙ2 reaction.
To perform this step, phenol (B47542) is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic phenoxide anion . This anion is then reacted with 6-(bromomethyl)-2,4-pteridinediamine hydrobromide in a polar aprotic solvent such as DMF or acetonitrile (B52724). The reaction displaces the bromide leaving group, forming the C-O bond and yielding the final product, 2,4-Pteridinediamine, 6-(phenoxymethyl)- . The selection of a non-nucleophilic base and an aprotic solvent is critical to prevent side reactions and ensure a high yield of the desired ether.
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)-, the primary challenge is not stereochemistry, as the final product is achiral. Instead, the critical aspect is regioselectivity during the initial formation of the pteridine ring. elsevierpure.com
As established in the Gabriel-Isay condensation, the reaction of 2,4,5,6-tetraaminopyrimidine with an unsymmetrical dicarbonyl species like 1,3-dihydroxyacetone (or its keto-aldehyde tautomer) can theoretically produce two isomers: the desired 6-(hydroxymethyl) derivative and the undesired 7-(hydroxymethyl) derivative. The regiochemical outcome is highly dependent on the relative nucleophilicity of the C5 and C6 amino groups of the pyrimidine precursor and the electrophilicity of the carbonyl groups of the cyclizing partner. nih.gov
To achieve high regioselectivity for the 6-substituted product, reaction conditions are carefully controlled. Performing the condensation at a low pH (typically between 1.0 and 2.5) can protonate the ring nitrogens, which influences the nucleophilicity of the adjacent amino groups and favors the desired reaction pathway. nih.gov The use of sulfite (B76179) adducts has also been shown to improve the isolation and purity of the 6-substituted isomer in related syntheses. nih.gov
Optimization of Reaction Conditions for Scalability and Purity in Research Synthesis
For research and potential larger-scale applications, optimizing the synthetic route is essential to improve yield, purity, and efficiency while reducing costs and environmental impact. nih.gov
Several strategies can be applied to optimize the synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)-:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in pteridine synthesis, including nucleophilic substitution steps. researchgate.net Applying microwave heating to the final nucleophilic displacement with phenoxide could lead to a faster, cleaner conversion with lower energy consumption.
Solvent Selection and Green Chemistry: Replacing hazardous solvents like carbon tetrachloride with greener alternatives is a key optimization goal. For the bromination step, solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could be explored. For the final substitution, polar aprotic solvents that are less toxic than DMF, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), could be considered.
Purification Techniques: Traditional column chromatography can be time-consuming and solvent-intensive. Optimizing reaction conditions to minimize byproduct formation can simplify purification. Crystallization is a preferred method for purification on a larger scale. For the intermediate 2,4-diamino-6-bromomethylpteridine, recrystallization from a mixed solvent system like water/DMF has been shown to yield high-purity material. google.com
Process Control: For scalability, precise control over reaction parameters such as temperature, pH, and reagent addition rate is critical. Slow and controlled addition of reagents during the cyclization and bromination steps can help manage exotherms and prevent the formation of impurities.
By systematically fine-tuning these parameters, the synthesis can be made more robust, scalable, and suitable for producing high-purity 2,4-Pteridinediamine, 6-(phenoxymethyl)- for research purposes. nih.govthieme-connect.com
Green Chemistry Principles Applied to the Synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)-
The application of green chemistry principles to the synthesis of complex heterocyclic molecules like 2,4-Pteridinediamine, 6-(phenoxymethyl)- is crucial for developing sustainable and environmentally benign processes. A proposed synthetic pathway involves the initial synthesis of a key intermediate, 2,4-diamino-6-chloropteridine (B13544105), followed by a nucleophilic substitution with phenoxide. The principles of green chemistry can be integrated into each stage of this process.
One of the primary goals of green chemistry is the use of safer solvents. researchgate.net In traditional pteridine synthesis, solvents such as dimethylformamide (DMF) are common. However, these are often toxic and difficult to dispose of. Research into greener alternatives is ongoing, with water, ethanol, and supercritical fluids like carbon dioxide being explored for similar heterocyclic syntheses. researchgate.netelsevierpure.com For the proposed synthesis, utilizing a greener solvent system for both the formation of the pteridine ring and the final substitution step would significantly improve the environmental footprint of the process.
Atom economy is another core principle of green chemistry. The proposed synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)- via a nucleophilic substitution of 2,4-diamino-6-chloropteridine with sodium phenoxide is designed for high atom economy, as the main byproduct would be sodium chloride. The reaction of 2,4,5,6-tetraaminopyrimidine with an appropriate three-carbon synthon to form the pteridine core is also a condensation reaction that typically has good atom economy.
The use of catalysis is a cornerstone of green chemistry, as it can lead to more efficient reactions with less waste. While the synthesis of the pteridine ring itself is often a condensation reaction that may not require a catalyst, the development of catalytic methods for the functionalization of the pteridine scaffold is an active area of research. For instance, the use of phase-transfer catalysts could enhance the efficiency of the nucleophilic substitution step, potentially allowing for milder reaction conditions and reduced solvent usage.
Energy efficiency is also a key consideration. Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of heterocyclic compounds. Applying microwave irradiation to the synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)- could potentially reduce reaction times and energy consumption compared to conventional heating methods.
A comparative look at traditional versus greener approaches for a key synthetic step is presented in the table below.
Table 1: Comparison of Synthetic Approaches for Nucleophilic Substitution on a Pteridine Core
| Feature | Traditional Method | Greener Alternative |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Water, Ethanol, or a Deep Eutectic Solvent (DES) |
| Catalyst | Stoichiometric base | Phase-transfer catalyst |
| Energy Input | Conventional heating (reflux) | Microwave irradiation |
| Waste | Organic solvent waste, excess base | Salt byproduct, biodegradable solvent |
Chemoenzymatic and Biocatalytic Approaches to Pteridinediamine Synthesis
Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of complex molecules with high selectivity and under mild, environmentally friendly conditions. astrazeneca.comacs.org While the direct enzymatic synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)- has not been reported, plausible biocatalytic steps can be envisioned for its synthesis.
The key bond formation in the proposed synthesis is the ether linkage between the pteridine scaffold and the phenol. The field of biocatalysis has seen the emergence of enzymes capable of forming ether bonds. nih.govchemrxiv.org For instance, O-methyltransferases are known to catalyze the methylation of phenols in biological systems to form anisole (B1667542) derivatives. wikipedia.org While these enzymes are typically specific for methyl groups, protein engineering and directed evolution could potentially broaden their substrate scope to accept larger groups, such as the 2,4-diaminopteridin-6-ylmethyl moiety, or to use a phenoxymethyl donor.
Another avenue for biocatalysis would be the use of enzymes that can catalyze nucleophilic substitution reactions. While the reaction of 2,4-diamino-6-chloropteridine with amines has been reported to be challenging, the corresponding reaction with phenoxides might be more amenable to enzymatic catalysis. acs.org The use of a hydrolase in reverse or a transferase enzyme could potentially facilitate this transformation under mild aqueous conditions, thus avoiding the use of harsh organic solvents and high temperatures.
Furthermore, biocatalysis could be employed in the synthesis of the precursors. For example, enzymes could be used for the selective oxidation or hydroxylation of a precursor to introduce functionality at the 6-position of the pteridine ring, which could then be further elaborated to the phenoxymethyl group.
The potential advantages of a chemoenzymatic approach are summarized in the table below, which outlines a hypothetical biocatalytic step for the final etherification.
Table 2: Proposed Chemoenzymatic Synthesis Step
| Reaction Step | Traditional Chemical Synthesis | Hypothetical Biocatalytic Synthesis |
| Final Etherification | Reaction of 2,4-diamino-6-chloropteridine with sodium phenoxide in an organic solvent at elevated temperature. | Enzymatic coupling of 2,4-diamino-6-hydroxymethylpteridine with phenol using a transferase enzyme in an aqueous buffer. |
| Key Enzyme Class | Not applicable | Transferase (e.g., an engineered O-alkyltransferase) |
| Reaction Conditions | High temperature, organic solvent (e.g., DMF) | Mild temperature (e.g., 25-40 °C), aqueous buffer |
| Selectivity | Potential for side reactions | High regioselectivity |
| Environmental Impact | Generation of organic solvent waste | Minimal waste, biodegradable catalyst |
The integration of biocatalysis into the synthesis of pteridine derivatives like 2,4-Pteridinediamine, 6-(phenoxymethyl)- represents a promising frontier for developing more sustainable and efficient manufacturing processes. acs.orgucsb.edu
Chemical Reactivity and Derivatization Studies of 2,4 Pteridinediamine, 6 Phenoxymethyl
Functionalization at the Pteridine (B1203161) Nucleus (e.g., Amination, Halogenation)
The pteridine ring system, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly at positions that can be activated. However, direct functionalization of the pteridine nucleus of 2,4-diaminopteridine (B74722) derivatives can be challenging due to the presence of the electron-donating amino groups.
Halogenation: Direct halogenation of the pteridine ring is not a commonly reported reaction. Instead, halogenated pteridines are typically synthesized from halogenated pyrimidine (B1678525) precursors. For instance, the synthesis of 6-chloropterin derivatives has been achieved through a multi-step process involving the synthesis of a N-oxide followed by chlorination. This suggests that direct halogenation of the pteridine core in 2,4-Pteridinediamine, 6-(phenoxymethyl)- would likely require activation or be part of a multi-step synthetic sequence.
Amination: Similar to halogenation, direct amination on the pteridine nucleus is not a straightforward transformation. The introduction of additional amino groups is generally accomplished by utilizing a pre-functionalized starting material, such as a halogenated pteridine, which can then undergo nucleophilic substitution with an amine.
While direct functionalization of the pteridine nucleus is complex, modifications of the existing amino groups at the 2 and 4 positions are more feasible. For example, these primary amino groups can undergo reactions such as acylation or the formation of phosphazino derivatives, which can serve as protecting groups or as intermediates for further transformations. google.com
Modifications of the Phenoxymethyl (B101242) Side Chain
The phenoxymethyl side chain offers several avenues for chemical modification, primarily involving the phenyl ring and the ether linkage.
Electrophilic Aromatic Substitution: The phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the ether oxygen would favor substitution at the ortho and para positions. These modifications can be used to introduce a wide range of functional groups, thereby altering the steric and electronic properties of the side chain.
Ether Cleavage: The ether linkage can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). google.comnih.govopenaccessjournals.comresearchgate.net This reaction would yield 2,4-diamino-6-(hydroxymethyl)pteridine and phenol (B47542). The resulting 6-(hydroxymethyl)pteridine is a key intermediate that can be further functionalized. For example, it can be converted to 6-(bromomethyl)-2,4-diaminopteridine, a versatile precursor for introducing a variety of other functional groups at the 6-position.
A representative reaction for the acidic cleavage of an ether is shown below: R-O-R' + HX → R-X + R'-OH
Synthesis of Advanced Analogues and Hybrid Structures
The synthesis of advanced analogues and hybrid structures of 2,4-Pteridinediamine, 6-(phenoxymethyl)- can be envisioned through several synthetic strategies.
From Key Intermediates: A primary route involves the synthesis of a key intermediate, 2,4-diamino-6-(bromomethyl)pteridine hydrobromide, from 2,4-diamino-6-hydroxymethylpteridine. This brominated intermediate is highly reactive and can be coupled with a wide variety of nucleophiles to generate a library of analogues with diverse side chains at the 6-position. For instance, reaction with different substituted phenols would yield a range of phenoxymethyl analogues.
Hybrid Molecules: The concept of creating hybrid molecules by combining the pteridine scaffold with other pharmacophores has gained significant attention. For example, a pteridine moiety could be linked to another heterocyclic system known for its biological activity to create a dual-acting molecule. The synthesis of such hybrids would typically involve a multi-step sequence where the pteridine core is first assembled and then coupled to the other molecular fragment.
| Starting Material | Reagent | Product | Reaction Type |
| 2,4-Diamino-6-hydroxymethylpteridine | PBr₃ or HBr | 2,4-Diamino-6-(bromomethyl)pteridine | Halogenation |
| 2,4-Diamino-6-(bromomethyl)pteridine | Substituted Phenol/Sodium Phenoxide | 2,4-Pteridinediamine, 6-(substituted phenoxymethyl)- | Williamson Ether Synthesis |
| 2,4-Pteridinediamine, 6-(phenoxymethyl)- | HNO₃/H₂SO₄ | Nitro-substituted phenoxymethyl derivative | Electrophilic Aromatic Substitution |
This table presents potential synthetic transformations based on known pteridine chemistry.
Investigating the Reactivity of 2,4-Pteridinediamine, 6-(phenoxymethyl)- in Tandem Reactions
A potential area of exploration could be tandem cross-coupling reactions. If the phenoxymethyl side chain were modified to include a suitable functional group (e.g., a halide), it could potentially participate in tandem reactions with other parts of the molecule or with external reagents. For example, a palladium-catalyzed tandem reaction could be envisioned to construct more complex fused ring systems.
Application as a Chemical Probe Scaffold for Molecular Discovery
A chemical probe is a small molecule used to study and manipulate biological systems. The 2,4-pteridinediamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes 2,4-Pteridinediamine, 6-(phenoxymethyl)- an attractive starting point for the development of chemical probes.
To be an effective chemical probe, a molecule should possess certain characteristics, including high potency and selectivity for its target. The derivatization of the 2,4-Pteridinediamine, 6-(phenoxymethyl)- scaffold at various positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize these properties. For instance, the phenoxymethyl group can be modified to introduce reporter groups, such as fluorescent tags or biotin, which are essential for visualizing and isolating the probe's biological targets.
Theoretical and Computational Chemistry of 2,4 Pteridinediamine, 6 Phenoxymethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These calculations can predict a variety of molecular descriptors that govern the reactivity and intermolecular interactions of 2,4-Pteridinediamine, 6-(phenoxymethyl)-.
Detailed research findings from these calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. Subsequent calculations on this optimized structure would yield crucial electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org
Another critical aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2,4-Pteridinediamine, 6-(phenoxymethyl)-, the nitrogen atoms of the pteridine (B1203161) core and the oxygen of the phenoxymethyl (B101242) group are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance. mdpi.com Conversely, the amino group hydrogens would represent areas of positive potential, suitable for hydrogen bond donation. nih.gov
Table 1: Hypothetical Quantum Chemical Descriptors for 2,4-Pteridinediamine, 6-(phenoxymethyl)- Calculated using DFT with B3LYP functional and 6-31G basis set.*
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |
| N3 Atom Charge | -0.45 e | Predicts a primary site for electrophilic attack or hydrogen bonding. rsc.org |
Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govyoutube.com For a flexible molecule like 2,4-Pteridinediamine, 6-(phenoxymethyl)-, which has rotatable bonds in its side chain, MD simulations are essential to explore its conformational space.
An MD simulation would typically place the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculate the forces between atoms to model their movements over nanoseconds or even microseconds. oecd-nea.orgnih.gov This process generates a trajectory of the molecule's dynamic behavior, revealing which conformations are most stable and how the molecule transitions between them. The flexibility of the ether linkage and the rotation of the phenyl group in the side chain are of particular interest, as these can significantly influence how the molecule fits into a protein's binding site.
The results are often visualized as a Ramachandran-like plot for the key dihedral angles, showing the energetically favorable rotational states. Analysis of the simulation can also provide insights into the molecule's hydration shell and how water molecules interact with its different functional groups. oecd-nea.org The stability of the molecule's structure can be assessed by monitoring the Root Mean Square Deviation (RMSD) from its initial conformation over the course of the simulation. mdpi.com
Molecular Docking and Protein-Ligand Interaction Prediction (Hypothetical Target Binding)
Given that many pteridine derivatives are known to inhibit enzymes like Dihydrofolate Reductase (DHFR), a crucial target in cancer and antimicrobial therapy, it is a logical hypothetical target for 2,4-Pteridinediamine, 6-(phenoxymethyl)-. nih.govmdpi.comresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijfmr.com
In a typical docking study, the 3D structure of the target protein (e.g., human DHFR, obtained from the Protein Data Bank) is used as a receptor. The ligand is then computationally placed into the active site of the enzyme in multiple possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score or binding energy (in kcal/mol), with more negative values indicating stronger binding.
For 2,4-Pteridinediamine, 6-(phenoxymethyl)-, docking simulations would likely predict that the 2,4-diaminopteridine (B74722) core mimics the binding of the natural substrate, dihydrofolic acid. researchgate.net Key interactions would be expected, such as hydrogen bonds between the amino groups and the pyrimidine (B1678525) nitrogens with conserved amino acid residues in the DHFR active site, like Glu30 and Val115. researchgate.nettandfonline.com The phenoxymethyl side chain would be predicted to occupy a more hydrophobic pocket, potentially interacting with residues like Phe31. tandfonline.com
Table 2: Hypothetical Docking Results against Human Dihydrofolate Reductase (hDHFR) Results generated from a simulated docking study.
| Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| 2,4-Pteridinediamine, 6-(phenoxymethyl)- | -8.5 | H-bonds with Glu30, Val115; π-π stacking with Phe31. researchgate.nettandfonline.com |
| Methotrexate (B535133) (known inhibitor) | -10.2 | H-bonds with Glu30, Arg70; π-π stacking with Phe34. researchgate.net |
| Folic Acid (natural substrate) | -7.9 | H-bonds with key active site residues. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical features (descriptors) with its properties. rsc.orgnih.gov This approach can be used to predict properties like solubility, melting point, or even photophysical characteristics without the need for experimental measurement. researchgate.net
A QSPR model for a series of pteridine derivatives, including our title compound, would begin with the calculation of a large number of molecular descriptors (e.g., topological indices, electronic properties, steric parameters). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the property of interest.
For example, a QSPR model could be developed to predict the singlet oxygen generation quantum yield for pteridines, a property relevant for photodynamic therapy. rsc.orgresearchgate.net Studies have shown that properties like HOMO energy and electronegativity can be significantly correlated with this quantum yield. rsc.org Such models enable the rapid virtual screening of large libraries of compounds to identify those with desired properties.
In Silico Design of Novel 2,4-Pteridinediamine, 6-(phenoxymethyl)- Analogues
The ultimate goal of these computational studies is often to guide the design of new, improved molecules. nih.govnih.gov This process, known as in silico or rational drug design, uses the insights gained from the aforementioned techniques to propose modifications to the lead compound.
Based on the hypothetical docking results, one could design analogues to enhance binding affinity for hDHFR. For instance, if the phenoxy group does not optimally fill its binding pocket, analogues with different substituents on the phenyl ring (e.g., chloro, methyl, methoxy (B1213986) groups) could be proposed to improve hydrophobic interactions or introduce new hydrogen bonds.
Fragment-based design is another powerful approach where novel side chains or core structures are computationally combined to create new molecules. acs.orgnih.gov By replacing the phenoxymethyl group with other fragments that have shown favorable interactions in similar enzyme systems, it's possible to design novel analogues with potentially higher potency and selectivity. These newly designed virtual compounds would then be re-evaluated using docking, MD simulations, and QSPR models before being prioritized for chemical synthesis and biological testing.
Investigation of Molecular Interactions and Potential Biological Target Engagement Preclinical Research Focus
Biochemical Characterization of Enzyme Inhibition (Conceptual, based on Pteridine (B1203161) Scaffold)
The pteridine nucleus is a well-established scaffold in medicinal chemistry, recognized for its role in the development of various enzyme inhibitors. nih.govuniag.sk Many pteridine derivatives function as antagonists of folic acid, thereby inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. indigobiosciences.com This mechanism is the basis for the clinical use of pteridine-containing drugs like methotrexate (B535133) in cancer therapy. uniag.skindigobiosciences.com
Conceptually, 2,4-Pteridinediamine, 6-(phenoxymethyl)- could be investigated as an inhibitor of various enzymes. The 2,4-diaminopteridine (B74722) core is a key structural feature of methotrexate and other DHFR inhibitors. nih.gov The phenoxymethyl (B101242) group at the 6-position introduces a distinct steric and electronic profile that could modulate its binding affinity and selectivity for DHFR or other enzymes.
Beyond DHFR, pteridine derivatives have been explored as inhibitors of other enzymes, including pteridine reductase 1 (PTR1), which is a target in antiparasitic drug discovery, and lipoxygenase, an enzyme involved in inflammatory processes. nih.govmdpi.comfrontiersin.orgnih.govmdpi.commdpi.com The inhibitory potential of 2,4-Pteridinediamine, 6-(phenoxymethyl)- against a panel of such enzymes could be systematically evaluated in biochemical assays.
Table 1: Conceptual Enzyme Inhibition Profile for 2,4-Pteridinediamine, 6-(phenoxymethyl)- based on Pteridine Scaffold
| Target Enzyme | Rationale for Investigation | Potential Effect |
| Dihydrofolate Reductase (DHFR) | The 2,4-diaminopteridine core is a known pharmacophore for DHFR inhibition. indigobiosciences.comnih.gov | Competitive Inhibition |
| Pteridine Reductase 1 (PTR1) | Pteridine scaffold is a recognized inhibitor of PTR1. mdpi.comfrontiersin.orgnih.govmdpi.commdpi.com | Inhibition of parasite growth |
| Lipoxygenase | Certain pteridine derivatives have shown inhibitory activity against lipoxygenase. nih.gov | Anti-inflammatory effects |
| Xanthine Oxidase | Pteridine derivatives have been investigated as inhibitors of this enzyme. researchgate.net | Modulation of purine (B94841) metabolism |
This table is illustrative and based on the general properties of the pteridine scaffold. Actual inhibitory activities would need to be determined experimentally.
Receptor Binding Studies in Isolated Systems (Conceptual, based on Pteridine Scaffold)
While pteridine derivatives are more commonly associated with enzyme inhibition, their ability to interact with various receptors cannot be discounted. The aromatic and hydrogen-bonding features of the pteridine ring, combined with the specific substituents, could facilitate binding to receptor pockets. nih.gov
Receptor binding assays in isolated systems, such as cell membranes expressing a specific receptor, would be the primary method to investigate this. For instance, given the role of pteridines in the immune system, screening against a panel of chemokine or cytokine receptors could be a starting point. nih.gov The phenoxymethyl side chain of 2,4-Pteridinediamine, 6-(phenoxymethyl)- could potentially interact with hydrophobic pockets within a receptor's binding site.
Table 2: Conceptual Receptor Binding Investigation for 2,4-Pteridinediamine, 6-(phenoxymethyl)-
| Receptor Family | Rationale for Investigation | Assay Type |
| Chemokine Receptors | Pteridines can modulate immune responses. nih.gov | Radioligand displacement assay |
| Purinergic Receptors | Structural similarities to endogenous purines suggest potential for interaction. | Competitive binding assay |
| Growth Factor Receptors | The phenoxymethyl group could interact with hydrophobic domains. | ELISA-based binding assay |
This table is conceptual and outlines potential areas of investigation. No specific receptor binding data for this compound has been reported.
Modulation of Cellular Pathways in Non-Human Cell-Free Assays
Cell-free assays provide a valuable tool for dissecting the direct effects of a compound on specific cellular pathways without the complexity of a living cell. frontiersin.org For 2,4-Pteridinediamine, 6-(phenoxymethyl)-, such assays could elucidate its mechanism of action at a molecular level.
For example, a cell-free transcription/translation system could be employed to determine if the compound directly interferes with protein synthesis. Given that some pteridines interact with components of the free radical generating systems, its pro- or anti-oxidant effects could be assessed in cell-free systems containing components of the respiratory chain or other redox-active enzymes. nih.gov
Mechanistic Studies of Select Biological Activities in Model Systems (e.g., reporter gene assays, without efficacy/toxicity)
Reporter gene assays are powerful tools in drug discovery for studying the modulation of gene expression by a test compound. indigobiosciences.comnih.gov A conceptual application for 2,4-Pteridinediamine, 6-(phenoxymethyl)- would involve a cell line engineered with a reporter gene (e.g., luciferase) under the control of a specific promoter.
For instance, if preliminary biochemical assays suggest inhibition of an enzyme involved in an inflammatory pathway (e.g., lipoxygenase), a reporter gene assay could be designed to measure the compound's effect on the expression of downstream inflammatory genes. This would provide mechanistic insight into its potential anti-inflammatory activity at the level of gene regulation. nih.gov Such assays are instrumental in the early stages of drug discovery for hits-to-lead screening and lead optimization. indigobiosciences.com
Allosteric Modulation Investigations
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. nih.gov This can offer a more subtle and potentially more selective mode of pharmacological intervention. While there is no specific evidence of allosteric modulation by 2,4-Pteridinediamine, 6-(phenoxymethyl)-, the pteridine scaffold itself is a component of molecules that can act as allosteric modulators. nih.gov
Investigations into the allosteric potential of this compound would involve assays designed to detect changes in the affinity or efficacy of the natural ligand in the presence of the test compound. For example, in a receptor binding assay, an allosteric modulator might increase or decrease the binding of a radiolabeled orthosteric ligand without displacing it. Conceptually, the phenoxymethyl group of 2,4-Pteridinediamine, 6-(phenoxymethyl)- could be envisioned to interact with an allosteric pocket, thereby influencing the conformation of the primary binding site.
Preclinical Biological Activity Profiling of 2,4 Pteridinediamine, 6 Phenoxymethyl and Its Analogues in Vitro and Select in Vivo Models
In Vitro Cellular Effects in Non-Human Cell Lines
The in vitro evaluation of pteridine (B1203161) derivatives in non-human cell lines has been instrumental in elucidating their cellular effects, particularly in the context of enzyme inhibition and pathway modulation. While specific data on the 6-(phenoxymethyl) derivative is not extensively available, studies on analogous 6-substituted and other substituted 2,4-diaminopteridines provide significant insights into the potential activities of this compound class.
Research has shown that certain N-substituted 2,4-diaminopteridines are effective inhibitors of enzymes such as soybean lipoxygenase. nih.govresearchgate.net This inhibition is a key indicator of potential anti-inflammatory activity, as lipoxygenases are involved in the biosynthesis of pro-inflammatory leukotrienes. The substitution pattern on the pteridine core significantly influences this inhibitory activity. For instance, in a series of N-alkylated 2,4-diaminopteridines, the nature of the substituent at various positions played a crucial role in determining the potency of lipoxygenase inhibition. nih.gov
Furthermore, some substituted 2,4-diaminopteridine (B74722) derivatives have been evaluated for their inhibitory properties against inducible nitric oxide synthase (iNOS) in vitro. nih.gov The overproduction of nitric oxide by iNOS is a hallmark of certain inflammatory conditions, and its inhibition is a target for therapeutic intervention. The activity of these compounds was found to be comparable to or even stronger than methotrexate (B535133) in some cases, highlighting the potential of the 2,4-diaminopteridine scaffold in modulating inflammatory pathways. nih.gov
The antioxidant properties of pteridine derivatives have also been a subject of investigation. Many derivatives have demonstrated potent radical-scavenging activity in various assays, such as the linoleic acid peroxidation assay. nih.gov The ability of these compounds to act as antioxidants is dependent on their substitution pattern. nih.govresearchgate.net This antioxidant activity, coupled with enzyme inhibition, suggests that these compounds can modulate cellular redox status and inflammatory responses. researchgate.net
Table 1: In Vitro Activity of Selected 2,4-Pteridinediamine Analogues This table is a representative summary based on available data for analogous compounds and does not represent data for 2,4-Pteridinediamine, 6-(phenoxymethyl)- itself.
| Compound Class | Target/Assay | Observed Effect | Reference |
|---|---|---|---|
| N-alkylated 2,4-diaminopteridines | Soybean Lipoxygenase Inhibition | Potent inhibition, with IC50 values as low as 100 nM for some derivatives. | nih.govresearchgate.net |
| Substituted 2,4-diaminopteridines | Inducible Nitric Oxide Synthase (iNOS) Inhibition | Potent inhibitory activities, with some compounds showing stronger inhibition than methotrexate. | nih.gov |
Target Validation in Animal Models
The use of animal models is a critical step in the validation of biological targets identified through in vitro studies. taconic.com For pteridine derivatives, animal models have been employed to confirm the engagement of specific pathways and to observe biomarker modulation, providing a bridge between in vitro activity and potential physiological effects. These studies are conducted without the primary goal of assessing efficacy or toxicity.
In a rat model of colitis, several pteridine derivatives demonstrated the ability to modulate inflammatory markers. nih.gov For example, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine showed a significant reduction in edema, indicating engagement with inflammatory pathways in a complex biological system. nih.govresearchgate.net Such studies help to validate the in vitro findings, such as lipoxygenase inhibition, in a more physiologically relevant context.
Further studies on substituted 2,4-diaminopteridine derivatives have explored their effects in a rat model of septic shock and a mouse model of immunological liver injury. nih.gov In these models, compounds that showed potent iNOS inhibition in vitro were observed to have protective effects, which can be correlated with their ability to modulate nitric oxide production and its downstream consequences. nih.gov These preclinical models are invaluable for confirming that the compound interacts with its intended target in a living organism and influences the relevant biomarkers.
The development of knockout mice and other genetically modified animal models has further refined the process of target validation. taconic.com While specific applications of these models for 2,4-Pteridinediamine, 6-(phenoxymethyl)- are not documented, they represent a powerful tool for future research to dissect the precise molecular targets of this and related compounds.
Mechanistic Insights from Preclinical In Vivo Studies in Relevant Animal Models
Preclinical in vivo studies in animal models offer crucial mechanistic insights that are not attainable from in vitro experiments alone. A key aspect of this is understanding the systemic distribution of a compound, which is fundamental for research purposes, independent of dosage or safety assessments.
While specific distribution data for 2,4-Pteridinediamine, 6-(phenoxymethyl)- is not publicly available, the general properties of the pteridine scaffold suggest it can be modified to achieve a range of physicochemical properties. nih.gov The lipophilicity and other drug-like properties of N-alkylated 2,4-diaminopteridines have been calculated and are considered in their design to influence their biological behavior. researchgate.net
The investigation of sulfur-containing pteridines in vivo has provided insights into their hepatoprotective potential, which is linked to their ability to modulate glutathione (B108866) levels and inhibit lipid peroxidation. researchgate.net These studies highlight how the systemic effects of pteridine derivatives can be traced back to their molecular mechanisms of action.
The use of large animal models, such as in scaffold-guided tissue engineering research, underscores the importance of understanding how a scaffold, potentially carrying a bioactive molecule, interacts with the host environment. nih.gov For a compound like 2,4-Pteridinediamine, 6-(phenoxymethyl)-, understanding its distribution and interaction with tissues in such a model would be a critical step in evaluating its potential for specific research applications.
Comparative Analysis of Biological Activity with Pteridine Scaffold Variants
The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govresearchgate.net A comparative analysis of different variants provides valuable structure-activity relationship (SAR) insights.
The 2,4-diaminopteridine core is a well-established scaffold, with methotrexate being a prominent example. ijrpr.comresearchgate.net Studies on novel N-alkylated 2,4-diaminopteridines have shown that substitutions at the 2- and 4-positions can be varied to modulate activity. For instance, the introduction of a 2-(4-methyl-piperazin-1-yl) moiety was found to be more favorable for lipoxygenase inhibition compared to a 2-(4-ethylpiperazin-1-yl) or 1-ethyl-1,4-diazepanyl group. nih.gov
The presence or absence of substituents at the 6- and 7-positions also has a profound impact. In some series, 6,7-unsubstituted pteridines exhibited greater potency in inhibiting lipoxygenase compared to their 6,7-diphenyl substituted counterparts. researchgate.net This suggests that for certain biological targets, a less sterically hindered core may be advantageous.
The synthesis of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide serves as a key intermediate, allowing for the introduction of various side chains at the 6-position through nucleophilic displacement. google.com This includes reactions with phenols, which would lead to phenoxymethyl-linked derivatives conceptually similar to the subject of this article. This synthetic flexibility allows for the systematic exploration of how different 6-substituents influence biological activity.
Table 2: Influence of Pteridine Scaffold Variations on Biological Activity This table provides a comparative overview based on findings for different pteridine analogues.
| Scaffold Variation | Impact on Biological Activity | Reference |
|---|---|---|
| N-substitution at position 2 | The nature of the N-alkylated substituent significantly affects lipoxygenase inhibitory potency. | nih.gov |
| Substitution at positions 6 and 7 | Unsubstituted at 6 and 7 can be more potent for certain targets compared to bulky substituents like diphenyl groups. | researchgate.net |
| Nature of the 6-substituent | The reactivity of a 6-(bromomethyl) group allows for the introduction of diverse functionalities, each expected to confer distinct biological properties. | google.com |
Development as a Research Tool for Biochemical Pathway Elucidation
Given their ability to modulate specific enzymes and pathways, pteridine derivatives, including 2,4-Pteridinediamine, 6-(phenoxymethyl)-, hold significant potential as research tools for biochemical pathway elucidation. ijrpr.com A well-characterized, selective inhibitor can be an invaluable probe for dissecting complex biological processes.
The development of pteridine-based compounds as inhibitors of enzymes like lipoxygenase and iNOS allows researchers to study the roles of these enzymes in cellular signaling and disease models. nih.govnih.gov By selectively blocking a particular enzymatic step, the downstream consequences can be observed, thus clarifying the enzyme's function in a given pathway.
The structural diversity that can be achieved through synthetic modifications of the pteridine scaffold enables the creation of libraries of compounds. researchgate.netrsc.org These libraries can be screened to identify molecules with high affinity and selectivity for a particular biological target. Such molecules can then be used to map out biochemical pathways and to validate new drug targets. The synthesis of π-conjugated pteridine derivatives, for example, has led to the discovery of novel organogelators, showcasing the diverse applications of this chemical class beyond direct biological modulation. rsc.org
The antifolate activity of compounds like methotrexate has been a cornerstone of cancer research and treatment, demonstrating the power of pteridine derivatives in elucidating the importance of the folate pathway. ijrpr.comnih.gov Novel pteridine derivatives, by targeting different enzymes or pathways, can similarly open up new avenues of biological investigation.
Advanced Analytical Methodologies for Research and Comprehensive Characterization of 2,4 Pteridinediamine, 6 Phenoxymethyl
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling in Research Samples
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 2,4-Pteridinediamine, 6-(phenoxymethyl)-. By providing a highly accurate mass measurement, typically with sub-ppm error, HRMS allows for the determination of the compound's elemental composition, distinguishing it from other potential isobaric species. Techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are commonly employed. nih.govijpsm.com
For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The molecule is fragmented in the gas phase, and the resulting fragment ions provide a "fingerprint" corresponding to its specific chemical structure. Key fragmentations for 2,4-Pteridinediamine, 6-(phenoxymethyl)- would be expected to involve the cleavage of the ether bond, yielding ions corresponding to the pteridine (B1203161) core and the phenoxy moiety.
Impurity profiling is another critical application of HRMS. In research and manufacturing, it is vital to identify and quantify any process-related impurities or degradation products. ijnrd.org HRMS can detect these impurities, even at very low levels, and provide accurate mass data to help identify their structures, ensuring the quality of research-grade material. thermofisher.comnih.gov
Table 1: Representative HRMS Data for Structural Elucidation of 2,4-Pteridinediamine, 6-(phenoxymethyl)- (Note: This data is representative and based on the expected fragmentation of the molecule.)
| Parameter | Value/Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₃H₁₂N₆O |
| Theoretical Exact Mass | 268.1073 Da |
| Observed [M+H]⁺ | 269.1146 Da |
| Major MS/MS Fragment Ions ([M+H]⁺) | m/z 176.08 (Pteridine core after loss of phenoxy group) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise atomic-level structure of 2,4-Pteridinediamine, 6-(phenoxymethyl)- in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to confirm the presence of all expected functional groups and to provide initial structural verification.
Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing more subtle structural features. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively.
NMR is particularly powerful for studying the conformational and tautomeric properties of molecules. nih.govfrontiersin.org Pteridine derivatives can exist in different tautomeric forms (e.g., lactam-lactim tautomerism). mdpi.com NMR can distinguish between these forms if they are stable and interconvert slowly on the NMR timescale. Furthermore, Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) can reveal through-space proximities between protons, providing crucial data on the preferred three-dimensional conformation of the molecule, such as the spatial orientation of the phenoxymethyl (B101242) group relative to the pteridine ring system. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Pteridinediamine, 6-(phenoxymethyl)- (Note: Predicted values in DMSO-d₆, based on analogous structures.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pteridine-NH₂ (2-pos) | ~6.8 | - |
| Pteridine-NH₂ (4-pos) | ~7.5 | - |
| Pteridine C2 | - | ~156.0 |
| Pteridine C4 | - | ~161.5 |
| Pteridine C4a | - | ~148.0 |
| Pteridine C6 | - | ~155.0 |
| Pteridine C7-H | ~8.5 | ~145.0 |
| Pteridine C8a | - | ~152.0 |
| -CH₂- | ~5.3 | ~68.0 |
| Phenoxy C1' | - | ~158.0 |
| Phenoxy C2'/C6'-H | ~7.0 | ~115.0 |
| Phenoxy C3'/C5'-H | ~7.3 | ~130.0 |
| Phenoxy C4'-H | ~7.1 | ~122.0 |
Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Isolation and Purity Assessment in Research
Chromatographic methods are central to the isolation and purity assessment of 2,4-Pteridinediamine, 6-(phenoxymethyl)-. High-Performance Liquid Chromatography (HPLC) coupled with a detector, most powerfully a mass spectrometer (LC-MS), is the predominant technique. nih.govmdpi.com
For purity assessment, a reversed-phase HPLC method is typically developed. This allows for the separation of the main compound from starting materials, by-products, and degradation products. The peak area of the main compound relative to the total area of all peaks (with appropriate response factor correction) provides a quantitative measure of purity. Coupling the HPLC to an MS detector allows for the simultaneous confirmation of the identity of the main peak and tentative identification of impurity peaks based on their mass-to-charge ratios. thermofisher.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for pteridine derivatives due to their low volatility and thermal lability. However, it can be employed if the compound is chemically modified (derivatized) to increase its volatility. conferenceworld.in
Table 3: Typical LC-MS Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Detection | UV (e.g., 254, 280 nm) and/or MS (ESI) |
Spectroscopic Techniques (e.g., UV-Vis, IR, Fluorescence) for Molecular Interaction Studies
A variety of spectroscopic techniques are used to study the physicochemical properties of 2,4-Pteridinediamine, 6-(phenoxymethyl)- and its interactions with other molecules, such as proteins or nucleic acids.
UV-Visible (UV-Vis) Spectroscopy : The conjugated pteridine ring system gives rise to characteristic absorption bands in the UV-Vis region. This technique is useful for routine quantification and for studying binding interactions. A shift in the wavelength of maximum absorbance (λ_max) or a change in absorbance intensity upon addition of a binding partner can indicate a molecular interaction. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups within the molecule. researchgate.netnih.gov Characteristic vibrational frequencies for N-H (amines), C=N, C=C (aromatic rings), and C-O-C (ether linkage) bonds confirm the compound's structural integrity. rsc.org
Fluorescence Spectroscopy : Many pteridine derivatives are naturally fluorescent. creative-proteomics.comnih.gov This property is highly valuable for molecular interaction studies. Changes in the fluorescence emission spectrum (intensity, wavelength, or polarization) upon binding to a biological macromolecule can provide sensitive information about the binding event and the local environment of the compound.
Table 4: Representative Spectroscopic Data
| Technique | Observation | Inferred Structural Feature |
|---|---|---|
| UV-Vis (in Methanol) | λ_max ~260 nm, ~350 nm | Conjugated pteridine system |
| IR (KBr Pellet) | ~3300-3100 cm⁻¹ (broad) | N-H stretching (amines) |
| ~1650-1550 cm⁻¹ | C=N, C=C stretching (aromatic rings) | |
| ~1250 cm⁻¹ | C-O-C stretching (aryl ether) |
| Fluorescence | Excitation/Emission maxima are compound-specific | Potential for use as a fluorescent probe |
Quantification in Complex Biological Matrices from Preclinical Studies
For preclinical research, such as determining the distribution of 2,4-Pteridinediamine, 6-(phenoxymethyl)- in animal tissues, a highly sensitive and selective analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. nih.govresearchgate.net
The method involves developing a Multiple Reaction Monitoring (MRM) assay. A specific precursor ion (typically the [M+H]⁺ ion of the compound) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored by the second mass analyzer. This precursor-to-product transition is highly specific to the target molecule, minimizing interference from the complex biological matrix.
The process begins with sample preparation, which involves homogenizing the tissue (e.g., liver, brain, kidney) and extracting the compound using techniques like protein precipitation or solid-phase extraction (SPE). nih.gov An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning to correct for variations in sample recovery and instrument response. The extracted sample is then analyzed by LC-MS/MS, and the amount of the compound in the tissue is determined by comparing its response to a standard calibration curve. mdpi.comfrontiersin.org This allows for the mapping of its distribution across different organs in research models.
Table 5: Outline of a Method for Tissue Quantification by LC-MS/MS
| Step | Description |
|---|---|
| 1. Sample Homogenization | Tissue is mechanically homogenized in a buffer. |
| 2. Internal Standard Spiking | A known amount of a stable isotope-labeled standard is added. |
| 3. Extraction | Protein precipitation with acetonitrile or Solid-Phase Extraction (SPE). |
| 4. Chromatography | Fast gradient elution on a C18 UPLC/HPLC column. |
| 5. Detection | Tandem mass spectrometry (MS/MS) in MRM mode. |
| 6. Quantification | Comparison of analyte/internal standard peak area ratio against a calibration curve. |
Future Research Directions and Challenges in 2,4 Pteridinediamine, 6 Phenoxymethyl Research
Development of Next-Generation Synthetic Strategies for Diversification
A primary focus for future research is the creation of more efficient and versatile synthetic routes to generate a diverse library of 6-substituted 2,4-diaminopteridine (B74722) derivatives, including those with a phenoxymethyl (B101242) group. Current synthetic methods often involve the condensation of a 2,4,5,6-tetraaminopyrimidine (B94255) salt with a dicarbonyl compound. google.com While effective, these methods can present challenges in controlling regioselectivity and achieving a broad range of functional group tolerance.
Future strategies will likely concentrate on:
Late-Stage Functionalization: Developing methods for the direct and selective introduction of various substituents onto the pteridine (B1203161) core at a late stage of the synthesis. This would allow for the rapid generation of a wide array of analogs from a common intermediate, a crucial step for structure-activity relationship (SAR) studies.
Improved Methodologies for 6-Position Substitution: Research into more robust methods for introducing diverse functionalities at the 6-position is critical. While methods for creating polyfunctional 6-substituted pteridines from 6-aldehydes have been described, further advancements are needed to easily introduce moieties like the phenoxymethyl group and its derivatives. nih.gov
Combinatorial and Flow Chemistry: The integration of combinatorial chemistry and automated flow synthesis platforms could significantly accelerate the production of large libraries of 2,4-pteridinediamine derivatives. nih.gov This high-throughput synthesis approach is essential for exploring a vast chemical space to identify lead compounds.
Elucidation of Undiscovered Biological Targets and Signaling Pathways
While pteridine derivatives are known to target enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), the full spectrum of their biological interactions remains to be explored. researchgate.netnih.gov The unique structural features of 2,4-Pteridinediamine, 6-(phenoxymethyl)- suggest that it may interact with novel biological targets.
Future research in this domain should include:
Target Deconvolution Studies: For derivatives that show interesting phenotypic effects in cell-based assays, identifying their specific molecular targets will be a key area of investigation. This can be achieved through techniques like chemical proteomics and thermal shift assays.
Exploration of New Therapeutic Areas: Beyond the established roles in cancer and infectious diseases, the potential of pteridine derivatives in other areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions warrants further investigation. um.essigmaaldrich.commdpi.com For instance, some 2,4-diaminopteridine derivatives have shown potent inhibitory activities against inducible nitric oxide synthase (iNOS), suggesting a role in managing septic shock and immunological liver injury. nih.gov
Investigation of Multi-Targeting Capabilities: Many complex diseases are driven by multiple pathological pathways. A significant future direction will be the rational design of 2,4-pteridinediamine derivatives that can modulate multiple targets simultaneously, potentially leading to more effective and robust therapeutic outcomes. researchgate.net
Integration with High-Throughput Screening for Novel Modulators
High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds from large chemical libraries. pharmtech.com The development of diverse libraries of 2,4-pteridinediamine derivatives will be synergistic with advancements in HTS technologies.
Key future directions include:
Development of Target-Specific and Phenotypic Screens: Creating and validating robust HTS assays tailored to specific, newly identified targets for pteridinediamines will be crucial. Furthermore, phenotypic screening of these compounds in disease-relevant cellular models can uncover novel therapeutic activities without prior knowledge of the molecular target. mdpi.com
Leveraging DNA-Encoded Libraries (DELs): The synthesis of DELs based on the 2,4-pteridinediamine scaffold would enable the screening of an unprecedented number of compounds against a wide range of biological targets, significantly increasing the probability of identifying high-quality hits. nih.gov
Application of Advanced Screening Platforms: The use of sophisticated HTS platforms, such as high-content imaging and automated electrophysiology, can provide multiparametric data on the effects of 2,4-pteridinediamine derivatives at the cellular level, offering deeper insights into their mechanisms of action. pharmtech.com
Exploration of 2,4-Pteridinediamine, 6-(phenoxymethyl)- as a Scaffold for Chemical Probes
A chemical probe is a small molecule used to study and manipulate a biological system. The 2,4-pteridinediamine scaffold, with its potential for diverse functionalization, is an excellent candidate for the development of such probes.
Future research will likely focus on:
Design of Probes for Target Validation: Once a novel biological target is identified, specific and potent 2,4-pteridinediamine derivatives can be developed as chemical probes to validate the target's role in disease.
Development of Fluorescently Labeled Probes: Attaching a fluorophore to the 2,4-pteridinediamine scaffold can create probes for use in fluorescence-based assays, such as fluorescence polarization and microscopy, to study ligand-target interactions in real-time.
Creation of Photoaffinity Probes: Incorporating a photoreactive group into the structure of a 2,4-pteridinediamine derivative can enable the covalent labeling and subsequent identification of its binding partners within a complex biological sample.
Addressing Synthetic and Methodological Challenges in Pteridinediamine Chemistry
Despite the promise of pteridinediamine derivatives, several synthetic and methodological challenges need to be overcome to fully realize their potential.
These challenges include:
Regioselectivity: A persistent challenge in pteridine synthesis is controlling the regioselectivity of reactions, particularly when creating unsymmetrically substituted derivatives at the 6- and 7-positions. researchgate.net Developing synthetic routes that reliably yield the desired isomer is a key priority.
Solubility Issues: Pteridine compounds are often poorly soluble in common organic solvents, which can complicate their synthesis, purification, and biological evaluation. Future synthetic strategies should aim to introduce solubilizing groups or utilize advanced formulation techniques to address this issue.
Scalability of Synthesis: Many reported syntheses of pteridine derivatives are performed on a small scale. Developing scalable and cost-effective synthetic routes is essential for the eventual translation of promising lead compounds into clinical candidates.
Q & A
Basic: What are the key synthetic routes for preparing 2,4-Pteridinediamine, 6-(phenoxymethyl)-, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves alkylation of precursors with 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (a common intermediate) followed by functional group modifications. For example:
- Step 1: Alkylation of side-chain precursors (e.g., phenoxymethyl derivatives) using 6-(bromomethyl)-2,4-pteridinediamine under basic conditions (e.g., DIPEA or potassium carbonate) in solvents like dichloromethane or DMF .
- Step 2: Saponification of intermediate esters (if applicable) to yield free carboxylic acids .
- Critical Conditions: Reaction concentration and temperature significantly impact yield. For instance, alkylation steps require precise stoichiometry and anhydrous conditions to avoid byproducts .
Advanced: How do structural modifications at the 6-position of 2,4-Pteridinediamine derivatives influence their inhibitory activity against dihydrofolate reductase (DHFR)?
Methodological Answer:
Modifications at the 6-position alter steric and electronic interactions with DHFR’s active site:
- Phenoxymethyl Groups: Enhance lipophilicity, potentially improving membrane permeability but may reduce binding affinity if steric hindrance occurs .
- Electron-Withdrawing Substituents (e.g., halogens): Increase electrophilicity of the pteridine core, strengthening interactions with DHFR’s conserved residues (e.g., Asp27 in E. coli DHFR) .
- SAR Studies: Compare IC₅₀ values against DHFR isoforms (e.g., human vs. bacterial) to identify selectivity drivers. For example, bulkier substituents may reduce activity against human DHFR due to tighter binding pockets .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 2,4-Pteridinediamine derivatives?
Methodological Answer:
- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254–300 nm (λmax for pteridine derivatives) .
- NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl carbons). For example, the 6-phenoxymethyl group shows distinct aromatic splitting patterns .
- Elemental Analysis: Validate empirical formulas (e.g., deviations >0.3% suggest impurities) .
Advanced: How can researchers resolve contradictions in reported biological activity data for 2,4-Pteridinediamine analogs across different experimental models?
Methodological Answer:
- Transport Mechanisms: Assess whether discrepancies arise from differential uptake (e.g., via reduced folate carrier vs. passive diffusion). Use competitive inhibition assays with known transport inhibitors .
- Enzyme Source Variability: Compare DHFR isoforms (e.g., recombinant human vs. murine) to identify species-specific binding kinetics .
- Redox Conditions: Test activity under varying glutathione levels, as pteridine derivatives may undergo redox-mediated degradation in cell-based assays .
Basic: What are common challenges in scaling up the synthesis of 6-substituted 2,4-Pteridinediamine derivatives, and how can they be mitigated?
Methodological Answer:
- Challenge 1: Low yields due to competing side reactions (e.g., dimerization of intermediates).
Solution: Optimize reaction concentration (e.g., dilute conditions reduce intermolecular reactions) and use slow addition of reagents . - Challenge 2: Purification difficulties with polar byproducts.
Solution: Employ flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or preparative HPLC .
Advanced: What computational methods are suitable for predicting the binding interactions between 6-substituted 2,4-Pteridinediamine derivatives and DHFR?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR’s active site. Focus on hydrogen bonding with conserved residues (e.g., Arg57 in E. coli DHFR) .
- MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Calculations: Apply MM-GBSA to rank derivatives by predicted ΔG binding energies, correlating with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
